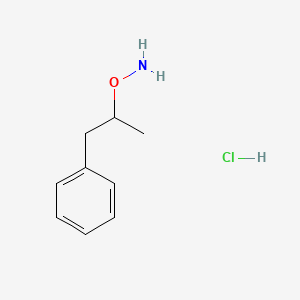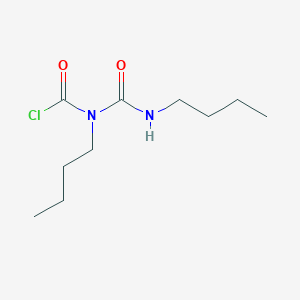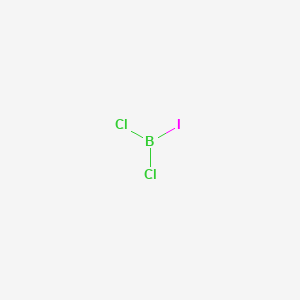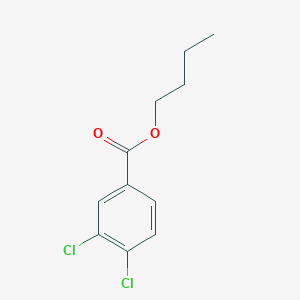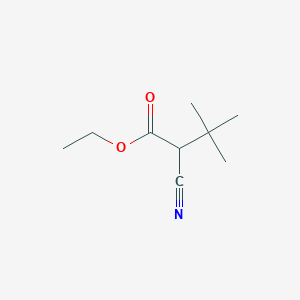![molecular formula C6H7N5S B14715863 5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine CAS No. 21308-95-2](/img/structure/B14715863.png)
5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methylsulfanyl group and the triazine ring system contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine typically involves the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions. This reaction results in the nucleophilic substitution of the cyano group by the 1,2,4-triazol-3-amine residue . The product structure is confirmed by techniques such as 1H NMR and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The cyano group in the triazine ring can be substituted by nucleophiles such as 1,2,4-triazol-3-amine.
Oxidation and Reduction: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include 1,2,4-triazol-3-amine, and the reaction is typically carried out under solvent-free conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Cyclization: Acidic or basic conditions may be employed to facilitate cyclization reactions.
Major Products Formed
Nucleophilic Substitution: The major product is the substituted triazine derivative.
Oxidation: Products include sulfoxides and sulfones.
Cyclization: Various heterocyclic compounds can be formed depending on the specific reaction conditions.
Applications De Recherche Scientifique
5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as antiviral or anticancer agents.
Materials Science: Its heterocyclic nature allows it to be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with biomolecules.
Mécanisme D'action
The mechanism of action of 5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application, such as inhibiting viral replication or inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazine Derivatives: These compounds share the triazine ring system and exhibit similar chemical properties.
Methylsulfanyl-Substituted Heterocycles: Compounds with a methylsulfanyl group often show comparable reactivity and applications.
Uniqueness
5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is unique due to the combination of the triazine ring and the methylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
21308-95-2 |
|---|---|
Formule moléculaire |
C6H7N5S |
Poids moléculaire |
181.22 g/mol |
Nom IUPAC |
5-methylsulfanyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C6H7N5S/c1-12-6-4-5(8-2-9-6)11-10-3-7-4/h2-3H,1H3,(H,7,10)(H,8,9,11) |
Clé InChI |
XFPIBOCXBRHHEI-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=NC2=C1N=CNN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




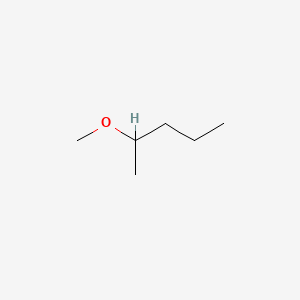
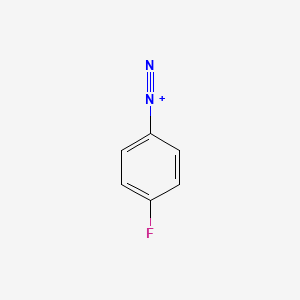
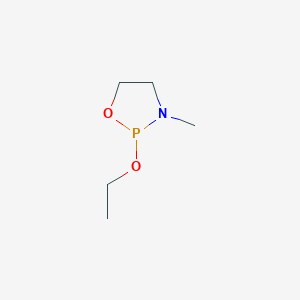
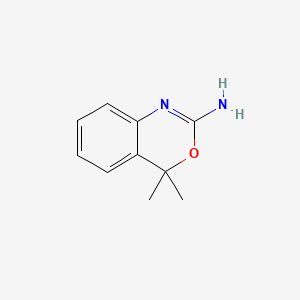
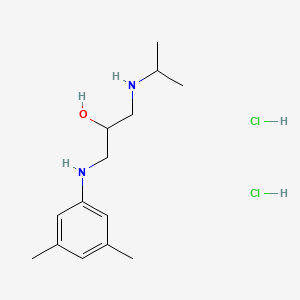
![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)

